6-(Propan-2-yl)pyridine-2-carbothioamide
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Overview
Description
6-(Propan-2-yl)pyridine-2-carbothioamide, also known as PTZ-343, is a compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry and neuroscience.
Mechanism of Action
6-(Propan-2-yl)pyridine-2-carbothioamide acts as a positive allosteric modulator of the GABA-A receptor, which is the major inhibitory neurotransmitter receptor in the brain. By binding to a specific site on the receptor, 6-(Propan-2-yl)pyridine-2-carbothioamide enhances the activity of the receptor, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Propan-2-yl)pyridine-2-carbothioamide are largely mediated by its action on the GABA-A receptor. By enhancing inhibitory neurotransmission, 6-(Propan-2-yl)pyridine-2-carbothioamide has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 6-(Propan-2-yl)pyridine-2-carbothioamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(Propan-2-yl)pyridine-2-carbothioamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of GABAergic neurotransmission, which is important for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of using 6-(Propan-2-yl)pyridine-2-carbothioamide is its potential for off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for research on 6-(Propan-2-yl)pyridine-2-carbothioamide. One potential direction is the development of 6-(Propan-2-yl)pyridine-2-carbothioamide analogs with improved pharmacokinetic properties and selectivity for the GABA-A receptor. Additionally, 6-(Propan-2-yl)pyridine-2-carbothioamide could be further investigated for its potential use in the development of biosensors and in bioimaging applications. Finally, the role of the GABA-A receptor in various disease states could be further elucidated using 6-(Propan-2-yl)pyridine-2-carbothioamide as a tool.
Synthesis Methods
6-(Propan-2-yl)pyridine-2-carbothioamide can be synthesized through a multi-step process that involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol to form the final product, 6-(Propan-2-yl)pyridine-2-carbothioamide. The synthesis method has been optimized to yield a high purity product with good yields.
Scientific Research Applications
6-(Propan-2-yl)pyridine-2-carbothioamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In neuroscience, 6-(Propan-2-yl)pyridine-2-carbothioamide has been used as a tool to study the role of the GABA-A receptor in the brain. Additionally, 6-(Propan-2-yl)pyridine-2-carbothioamide has been studied for its potential use in the development of biosensors and in bioimaging applications.
properties
IUPAC Name |
6-propan-2-ylpyridine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNLPLYSKCEGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propan-2-yl)pyridine-2-carbothioamide |
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